3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde
Overview
Description
3-Methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both imidazole and pyridine rings in its structure makes it a versatile building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde typically involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic or basic conditions. One common method involves the use of acetic anhydride to acylate 2,3-diaminopyridine, followed by cyclization to form the imidazo[4,5-c]pyridine core .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring, particularly at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-Methyl-3H-imidazo[4,5-c]pyridine-2-carboxylic acid.
Reduction: 3-Methyl-3H-imidazo[4,5-c]pyridine-2-methanol.
Substitution: Various substituted imidazo[4,5-c]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. For example, compounds with the imidazo[4,5-c]pyridine core have been shown to inhibit histone methyltransferase EZH2, which is involved in the regulation of gene expression . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
- 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
- 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Comparison: 3-Methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to biological targets .
Properties
IUPAC Name |
3-methylimidazo[4,5-c]pyridine-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-7-4-9-3-2-6(7)10-8(11)5-12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSPMUOAPFEBPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2)N=C1C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481911 | |
Record name | 3H-Imidazo[4,5-c]pyridine-2-carboxaldehyde, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57805-99-9 | |
Record name | 3H-Imidazo[4,5-c]pyridine-2-carboxaldehyde, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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